Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-
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Overview
Description
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- is a heterocyclic compound that features a fused isothiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process, which would involve optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the isothiazolo[5,4-b]pyridine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to potently bind to RIPK1, inhibiting its phosphorylation and blocking necroptosis in both human and mouse cells . This inhibition is crucial for regulating inflammatory signaling and cell death in various diseases .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-b]pyridine: Known for its potential as a cyclin G-associated kinase (GAK) inhibitor.
Thiazolo[4,5-b]pyridine: Used in the synthesis of various derivatives with medicinal properties.
Uniqueness
Its unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
104857-27-4 |
---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-phenyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-10-7-4-8-13-11(10)16-14(12)9-5-2-1-3-6-9/h1-8H |
InChI Key |
LUMATLSEPMKELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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